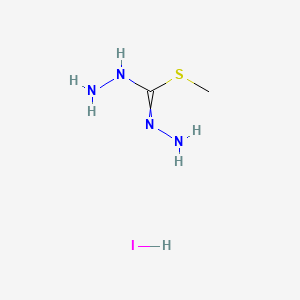

methyl N,N'-diaminocarbamimidothioate;hydroiodide

Description

Methyl N,N'-diaminocarbamimidothioate hydroiodide (CAS 4338-95-8) is a hydroiodide salt of a carbamimidothioate derivative. Its molecular formula is C₂H₇IN₂S, with a molecular weight of 218.06 g/mol (). The compound features a methyl group attached to a carbamimidothioate backbone (CSC(N)=N) and forms a stable salt with hydroiodic acid. It is widely used as a reagent in organic synthesis, particularly in nucleophilic substitution and cyclization reactions ().

Properties

IUPAC Name |

methyl N,N'-diaminocarbamimidothioate;hydroiodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N4S.HI/c1-7-2(5-3)6-4;/h3-4H2,1H3,(H,5,6);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRAKUURQVHNPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=NN)NN.I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H9IN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “methyl N,N'-diaminocarbamimidothioate;hydroiodide” involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired chemical transformations. For instance, the use of anhydrous conditions and specific reagents can be crucial in achieving high yields and purity.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. The use of advanced technologies such as automated reaction monitoring and control systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: Compound “methyl N,N'-diaminocarbamimidothioate;hydroiodide” undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions: The reactions of compound “this compound” often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents and inert atmospheres.

Major Products Formed: The major products formed from the reactions of compound “this compound” depend on the specific reaction conditions and reagents used. These products can include various derivatives and functionalized compounds that retain the core structure of the original molecule.

Scientific Research Applications

Compound “methyl N,N'-diaminocarbamimidothioate;hydroiodide” has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis, enabling the formation of complex molecules and the study of reaction mechanisms.

Biology: The compound is employed in biochemical assays and studies involving enzyme inhibition and protein interactions.

Medicine: Research on compound “this compound” includes its potential therapeutic effects and its role as a lead compound in drug discovery.

Industry: The compound is utilized in the development of new materials, catalysts, and industrial processes.

Mechanism of Action

Compound “methyl N,N'-diaminocarbamimidothioate;hydroiodide” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or functional groups. The comparison can focus on differences in reactivity, stability, and biological activity, providing insights into the distinct properties of compound “this compound”.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

1,2-Dimethyl-2-thiopseudourea Hydroiodide (CAS 41306-45-0)

- Molecular Formula : C₃H₉IN₂S

- Molecular Weight : 232.08 g/mol

- Key Differences : Contains an additional methyl group on the nitrogen atom, increasing lipophilicity.

- Applications : Used in the synthesis of heterocyclic compounds and as a precursor for isothiouronium derivatives ().

Methyl-N-(Diphenylmethyl)-Carbamimidothioate Hydroiodide

- Molecular Formula: Not explicitly provided, but likely includes a diphenylmethyl substituent.

- Key Differences : Bulky aromatic substituents enhance steric hindrance, reducing reactivity in nucleophilic reactions compared to the methyl-substituted parent compound.

- Applications : Intermediate in the synthesis of guanidine derivatives with hypoglycemic activity ().

5-Iodomethyl-2-Amino-2-Thiazoline Hydroiodide

Functional Analogues (Hydroiodide Salts)

5-Aminovaleric Acid Hydroiodide (CAS 1705581-28-7)

- Molecular Formula: C₅H₁₂INO₂

- Molecular Weight : 245.06 g/mol

- Key Differences : Linear aliphatic chain with carboxylic acid and amine groups; lacks the thiourea moiety.

- Applications : Used in peptide synthesis and as a building block for biodegradable polymers ().

2-Phenylethylamine Hydroiodide (CAS 151059-43-7)

- Molecular Formula : C₈H₁₂IN

- Molecular Weight : 249.10 g/mol

- Applications : Intermediate in pharmaceutical synthesis, particularly for CNS-targeting drugs ().

Morpholine Hydroiodide (CAS 58464-45-2)

Comparative Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups |

|---|---|---|---|---|

| Methyl carbamimidothioate hydroiodide | C₂H₇IN₂S | 218.06 | 4338-95-8 | Thiourea, methyl, hydroiodide |

| 1,2-Dimethyl-2-thiopseudourea hydroiodide | C₃H₉IN₂S | 232.08 | 41306-45-0 | Thiourea, dimethyl, hydroiodide |

| 5-Iodomethyl-2-amino-2-thiazoline hydroiodide | C₄H₈IN₃S | ~298.00 (estimated) | Not provided | Thiazoline, iodomethyl, amine |

| Morpholine hydroiodide | C₄H₁₀INO | 215.03 | 58464-45-2 | Morpholine, hydroiodide |

Research Findings and Key Contrasts

- Synthetic Utility : Methyl carbamimidothioate hydroiodide achieves 44% yield in the synthesis of fully functionalized cyclodextrin derivatives (), outperforming bulkier analogues like methyl-N-(diphenylmethyl)-carbamimidothioate hydroiodide, which requires longer reaction times ().

- Biological Activity: Unlike 5-iodomethyl-2-amino-2-thiazoline hydroiodide, the parent compound lacks significant muscarinic activity, highlighting the importance of the thiazoline ring for receptor binding ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.